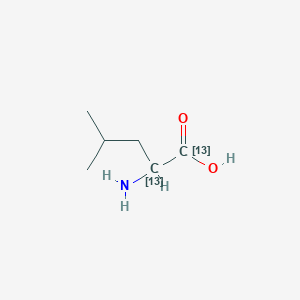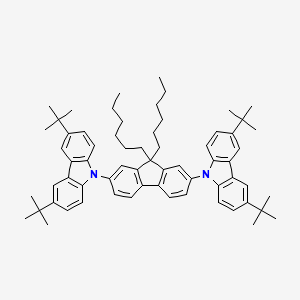
1-hydroxy-6-methoxyquinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-methoxyquinolin-1-ium is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a quinoline ring system substituted with a hydroxy group at the first position and a methoxy group at the sixth position. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with an oxidizing agent to introduce the hydroxy group at the first position. This reaction typically requires specific conditions such as the presence of a strong acid or base to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-6-methoxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-methoxyquinolin-1-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxy-6-methoxyquinolin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-6-methoxyquinolin-1-ium can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Similar structure but with the hydroxy group at the second position.
4-Hydroxyquinoline: Hydroxy group at the fourth position.
6-Methoxyquinoline: Lacks the hydroxy group at the first position.
Uniqueness: The unique combination of hydroxy and methoxy groups at specific positions in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10NO2+ |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
1-hydroxy-6-methoxyquinolin-1-ium |
InChI |
InChI=1S/C10H10NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7,12H,1H3/q+1 |
InChI-Schlüssel |
GNLFGKRRSYZLGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
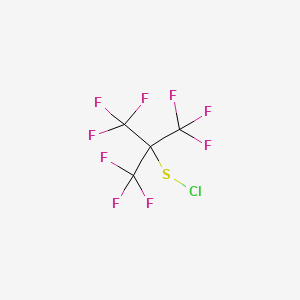

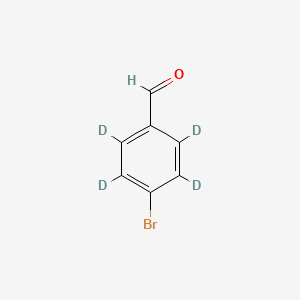

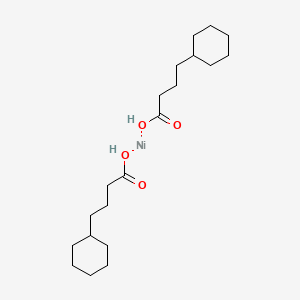

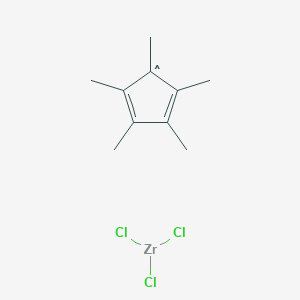
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



